molecular formula C12H23NO3 B8059555 tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate

tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate

Cat. No.: B8059555
M. Wt: 229.32 g/mol
InChI Key: MCKPDOKMSMTHGK-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentyl ring substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate typically involves the following steps:

  • Formation of the Carbamate Group: : The initial step involves the reaction of tert-butyl chloroformate with 3-(2-hydroxyethyl)cyclopentylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Reaction Conditions

    • Solvent: Dichloromethane or tetrahydrofuran
    • Temperature: 0°C to room temperature
    • Reaction Time: 2-4 hours
  • Purification: : The crude product is purified by column chromatography using a suitable solvent system, such as a mixture of ethyl acetate and hexane.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction conditions and improved safety compared to batch processes. The use of automated systems for reagent addition and product separation enhances efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : tert-Butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate can undergo oxidation reactions, particularly at the hydroxyethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced using agents such as lithium aluminum hydride, targeting the carbamate group to yield the corresponding amine.

  • Substitution: : Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, reflux conditions.

    Substitution: Nucleophiles like amines in the presence of a base, room temperature to mild heating.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate is used as a protecting group for amines. Its stability under various reaction conditions makes it valuable for multi-step syntheses.

Biology

The compound is studied for its potential as a prodrug. The carbamate linkage can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors, particularly targeting proteases and kinases.

Industry

The compound finds applications in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate exerts its effects involves the hydrolysis of the carbamate group. This reaction releases the active amine, which can interact with molecular targets such as enzymes or receptors. The hydrolysis is typically catalyzed by esterases or other hydrolases present in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(3-hydroxypropyl)carbamate
  • tert-Butyl N-(2-hydroxypropyl)carbamate

Uniqueness

tert-Butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-5-4-9(8-10)6-7-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKPDOKMSMTHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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